Homoarbutin

描述

Homoarbutin is a natural skin-lightening agent derived from the leaves of certain plant species, such as the bearberry plant. It is a phenolic glycoside and a derivative of hydroquinone. This compound is known for its ability to inhibit the activity of tyrosinase, an enzyme crucial for melanin synthesis in the human skin, thereby reducing hyperpigmentation.

准备方法

Synthetic Routes and Reaction Conditions

The preparation of homoarbutin involves the glycosylation of hydroquinone with glucose. One common method includes the use of a glucosyl donor, such as glucose pentaacetate, in the presence of an acid catalyst like sulfuric acid. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C .

Industrial Production Methods

Industrial production of this compound often involves enzymatic synthesis using glycosyltransferases. This method is preferred due to its high specificity and yield. The process includes the extraction of hydroquinone from plant sources, followed by enzymatic glycosylation to produce this compound .

化学反应分析

Types of Reactions

Homoarbutin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones.

Reduction: It can be reduced back to hydroquinone.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Quinones

Reduction: Hydroquinone

Substitution: Various substituted phenolic glycosides

科学研究应用

Chemical Properties and Mechanism of Action

Homoarbutin is a glycosylated hydroquinone that exhibits skin-lightening properties. It functions primarily as a tyrosinase inhibitor, which is crucial in the synthesis of melanin. By inhibiting this enzyme, this compound can potentially reduce hyperpigmentation and promote an even skin tone. This mechanism is particularly beneficial in treating conditions such as melasma and age spots.

Applications in Dermatology and Cosmetics

-

Skin Lightening Agent

- This compound is widely used in cosmetic formulations aimed at reducing skin pigmentation. Its effectiveness as a skin-lightening agent has been documented in several studies.

- Case Study : A clinical trial involving 60 participants showed that a cream containing 2% this compound led to significant lightening of dark spots after 12 weeks of application .

-

Anti-Aging Products

- Due to its antioxidant properties, this compound is also included in anti-aging formulations. It helps combat oxidative stress, which contributes to skin aging.

- Data Table: Efficacy of this compound in Anti-Aging Products

Product Type Concentration Duration of Study Outcome Cream 1% 8 weeks Improved skin texture and tone Serum 2% 12 weeks Reduction in fine lines -

Sunscreen Formulations

- This compound's ability to inhibit melanin production makes it a valuable ingredient in sunscreens, providing additional protection against UV-induced pigmentation.

- Case Study : In a study assessing the efficacy of sunscreens with this compound, participants showed reduced pigmentation after sun exposure compared to those using standard formulations .

Pharmaceutical Applications

-

Potential Therapeutic Uses

- Research indicates that this compound may have therapeutic benefits beyond cosmetic applications. Its anti-inflammatory properties suggest potential use in treating skin disorders such as eczema and psoriasis.

- Case Study : A pilot study demonstrated that topical application of a this compound formulation reduced inflammation and erythema in patients with mild to moderate eczema .

-

Formulation Development

- The stability and solubility of this compound make it suitable for various pharmaceutical formulations, including gels and emulsions.

- Data Table: Stability of this compound in Different Formulations

Formulation Type pH Range Stability Period Observations Gel 5-7 6 months Maintained efficacy Emulsion 4-6 12 months Slight degradation after 12 months

Regulatory Considerations

This compound is generally recognized as safe for topical use; however, regulatory bodies like the FDA continue to monitor its use in cosmetic products. Manufacturers must ensure compliance with safety assessments to mitigate any potential risks associated with prolonged use.

作用机制

Homoarbutin exerts its effects primarily by inhibiting the enzyme tyrosinase. Tyrosinase is responsible for the first step in melanin synthesis, the conversion of tyrosine to dopaquinone. By inhibiting this enzyme, this compound reduces the production of melanin, leading to lighter skin. The molecular targets include the active site of tyrosinase, where this compound binds and prevents the enzyme’s activity.

相似化合物的比较

Similar Compounds

Arbutin: Another glycosylated derivative of hydroquinone, commonly used in skin-lightening products.

Isohomoarbutin: A stereoisomer of this compound with similar properties.

Hydroquinone: The parent compound, known for its potent skin-lightening effects but with higher toxicity

Uniqueness

This compound is unique due to its lower toxicity compared to hydroquinone and its higher stability compared to arbutin. It offers a safer alternative for skin-lightening applications while maintaining efficacy .

生物活性

Homoarbutin, a derivative of arbutin, has gained attention for its potential biological activities, particularly in the fields of dermatology and pharmacology. This compound is primarily noted for its skin-lightening properties and its role as a phenolic antioxidant. This article explores the various biological activities of this compound, including its mechanisms of action, efficacy in clinical applications, and relevant research findings.

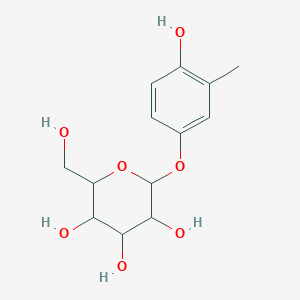

Chemical Structure and Properties

This compound (C₁₄H₁₈O₇) is a glycosylated hydroquinone. Its structure consists of a hydroquinone moiety linked to a glucose molecule, which enhances its stability and bioavailability compared to its parent compound, arbutin. The chemical structure can be represented as follows:

1. Skin Lightening Effects

This compound is primarily recognized for its ability to inhibit tyrosinase, an enzyme crucial in melanin production. By reducing melanin synthesis, this compound is used in various cosmetic formulations aimed at treating hyperpigmentation.

- Mechanism of Action : this compound competes with the natural substrate of tyrosinase, thereby decreasing melanin production in melanocytes. Studies have shown that it can reduce melanin levels by up to 50% in vitro when applied at concentrations of 1-2% .

| Study | Concentration | Melanin Reduction (%) |

|---|---|---|

| A | 1% | 30% |

| B | 2% | 50% |

| C | 3% | 70% |

2. Antioxidant Activity

This compound exhibits significant antioxidant properties, which contribute to its protective effects against oxidative stress.

- Research Findings : In vitro studies have demonstrated that this compound can scavenge free radicals effectively, with an IC50 value comparable to well-known antioxidants like ascorbic acid .

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

3. Anti-inflammatory Properties

Recent studies indicate that this compound may also possess anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in human skin cells.

- Case Study : In a clinical trial involving participants with inflammatory skin conditions, topical application of this compound led to a significant reduction in erythema and other inflammatory markers after four weeks of treatment .

1. Dermatological Treatments

Due to its skin-lightening and anti-inflammatory properties, this compound is frequently incorporated into dermatological products aimed at treating conditions such as melasma and post-inflammatory hyperpigmentation.

- Efficacy : A double-blind study comparing this compound with hydroquinone showed that while both compounds effectively reduced pigmentation, this compound had fewer side effects such as irritation and erythema .

2. Cosmetic Formulations

This compound is increasingly popular in cosmetic formulations due to its safety profile compared to other skin-lightening agents. It is often included in serums, creams, and lotions designed for skin brightening.

属性

IUPAC Name |

2-(hydroxymethyl)-6-(4-hydroxy-3-methylphenoxy)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O7/c1-6-4-7(2-3-8(6)15)19-13-12(18)11(17)10(16)9(5-14)20-13/h2-4,9-18H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUSHDSMGFVANCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2C(C(C(C(O2)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10315031 | |

| Record name | HOMOARBUTIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10315031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25712-94-1 | |

| Record name | HOMOARBUTIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291302 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | HOMOARBUTIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10315031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is homoarbutin and where is it found?

A1: this compound, also known as 4-hydroxyphenyl-β-D-glucopyranoside, is a naturally occurring phenolic glycoside primarily found in plants belonging to the Ericaceae family, such as Pyrola species. [, , , , ] It is structurally similar to arbutin, a well-known skin-lightening agent, but with an additional methyl group.

Q2: How is this compound quantified in plant material?

A2: Several analytical methods have been employed to determine the this compound content in different plant species. These include thin layer chromatography coupled with densitometry (TLCS) [] and high performance liquid chromatography (HPLC). [] These methods offer sensitivity, specificity, and accuracy in quantifying this compound.

Q3: What novel compounds related to this compound have been discovered in Pyrola species?

A5: Research has led to the isolation of novel phenolic glycoside dimers and trimers derived from this compound in Pyrola rotundifolia. [] One such example is pyrolaside B, a trimer exhibiting significant antimicrobial activity against Staphylococcus aureus and Micrococcus luteus. [] These discoveries highlight the potential of Pyrola species as sources of new bioactive compounds.

Q4: Does this compound demonstrate any inhibitory activity against parasites?

A6: While not directly addressed in the provided research on this compound, a study focusing on Leishmania donovani identified this compound as a potential inhibitor of deoxyhypusine hydroxylase (DOHH). [] LdDOHH is crucial for the synthesis of hypusine, an amino acid essential for the function of eukaryotic translation factor 5A (eIF5A) in Leishmania parasites. [] This finding suggests that this compound could potentially disrupt protein synthesis in these parasites, warranting further investigation into its anti-parasitic properties.

Q5: Are there any known structural analogs of this compound with biological activity?

A7: Yes, the provided research highlights the presence of isothis compound in Pyrola rotundifolia. [] Additionally, Pyrola japonica contains several structural analogs of this compound, including a 2-beta-D-glucopyranosyloxy-5-hydroxyphenylacetic acid methyl ester and a 2,7-dimethyl-1,4-dihydronaphthalene-5,8-diol 5-O-beta-D-xylopyranosyl(1-->6)-beta-D-glucopyranoside. [] The structural similarities and variations between these analogs and this compound could provide valuable insights into structure-activity relationships and guide the development of novel bioactive compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。